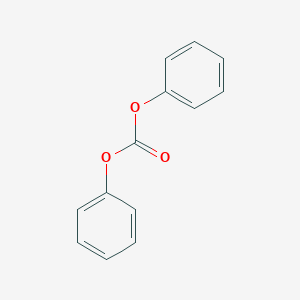
Diphenyl carbonate
Cat. No. B091730
Key on ui cas rn:
102-09-0
M. Wt: 214.22 g/mol
InChI Key: ROORDVPLFPIABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04612386
Procedure details


A mixture of 7.83 g (0.05 mole) of phenyl chloroformate, 2.48 g (0.0275 mole) of dimethyl carbonate, and 0.85 g of TBPB was heated at 150° C. under a reflux condenser for 4 hours when all gas evolution had ceased. Distillation of the reaction mixture gave 5.25 g (98 percent yield based on chloroformate) of diphenyl carbonate.



Name
Yield
98%
Identifiers


|
REACTION_CXSMILES
|
ClC(O[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7]C=1)=O.[C:11](=[O:16])([O:14][CH3:15])[O:12][CH3:13]>CC1C(CN2CCC(N3CCC(N4C(=O)NC5C4=CC=CC=5)CC3)CC2)=CC=CC=1>[C:11](=[O:16])([O:14][C:15]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:5]=1)[O:12][C:13]1[CH:5]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.83 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2.48 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
0.85 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the reaction mixture
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.25 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 98% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
